molecular formula C8H4BrClO3S B3229478 3-Bromo-1-benzofuran-2-sulfonyl chloride CAS No. 128852-14-2

3-Bromo-1-benzofuran-2-sulfonyl chloride

Cat. No. B3229478
M. Wt: 295.54 g/mol
InChI Key: HWALYCVZMTVWKQ-UHFFFAOYSA-N
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Description

3-Bromo-1-benzofuran-2-sulfonyl chloride is a chemical compound with the CAS Number: 128852-14-2 . It has a molecular weight of 295.54 . It is a derivative of aryl sulfonyl chloride .


Molecular Structure Analysis

The Inchi Code for 3-Bromo-1-benzofuran-2-sulfonyl chloride is 1S/C8H4BrClO3S/c9-7-5-3-1-2-4-6 (5)13-8 (7)14 (10,11)12/h1-4H . This code represents the molecular structure of the compound.

Scientific Research Applications

Heterocyclic Compound Synthesis

  • The use of aryl sulfonyl chlorides, including derivatives similar to 3-Bromo-1-benzofuran-2-sulfonyl chloride, has been highlighted in the efficient synthesis of pyrazolone and benzofuran thioethers. This approach utilizes potassium iodide to promote the transformation, indicating the versatility of sulfonyl chlorides in facilitating sulfenylation reactions, leading to the formation of heterocyclic compounds with potential biological activities (Xia Zhao et al., 2016).

Synthesis of Antioxidant Agents

  • In a novel class of antioxidant agents, 3-Bromo-1-benzofuran-2-sulfonyl chloride-related compounds have been used in one-pot syntheses of benzofurans from 2-hydroxy acetophenones and phenacyl chlorides. This demonstrates the compound's potential in the development of novel antioxidants through facile and efficient synthetic routes (J. Rangaswamy et al., 2015).

Development of Sulfonylated Benzofurans

  • A study elaborates on a convenient protocol for synthesizing sulfonylated benzofurans via Ag-catalyzed oxidative cyclization. Here, sodium sulfinates were employed as sulfonylation reagents, showcasing the role of sulfonyl chloride derivatives in constructing heterocycles with functional groups. This strategy underlines the adaptability of sulfonyl chlorides in generating compounds with varied biological and chemical properties (Wanqing Wu et al., 2017).

Application in Organic Synthesis Methodologies

  • The compound's derivatives have facilitated the development of new methodologies in organic synthesis, such as the mild and efficient Tf2O-mediated synthesis of 3-amino-1-benzofurans. This procedure, involving intramolecular cyclization, exemplifies the utility of sulfonyl chlorides in enhancing synthetic routes to construct complex organic molecules with potential pharmacological activities (P. Anil et al., 2019).

Novel Reagents in Chemical Synthesis

  • The synthesis and application of new fluorosulfonylation reagents, embodying functionalities similar to 3-Bromo-1-benzofuran-2-sulfonyl chloride, have broadened the scope of sulfur(vi) fluoride exchange (SuFEx) chemistry. These reagents have been utilized for the regioselective construction of sulfonylfluoro isoxazoles, highlighting the compound's relevance in developing versatile chemical synthesis tools (Jing Leng et al., 2018).

Future Directions

Benzofuran compounds, including 3-Bromo-1-benzofuran-2-sulfonyl chloride, have attracted attention due to their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds . For example, benzofuran substituted chalcone compounds are important directions in anticancer drug research .

properties

IUPAC Name

3-bromo-1-benzofuran-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClO3S/c9-7-5-3-1-2-4-6(5)13-8(7)14(10,11)12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWALYCVZMTVWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)S(=O)(=O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401288142
Record name 3-Bromo-2-benzofuransulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401288142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-benzofuran-2-sulfonyl chloride

CAS RN

128852-14-2
Record name 3-Bromo-2-benzofuransulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128852-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-benzofuransulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401288142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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